4-(((2-Chlorophenyl)methylene)amino)benzoic acid

Catalog No.
S12691032
CAS No.
41001-46-1
M.F
C14H10ClNO2
M. Wt
259.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(((2-Chlorophenyl)methylene)amino)benzoic acid

CAS Number

41001-46-1

Product Name

4-(((2-Chlorophenyl)methylene)amino)benzoic acid

IUPAC Name

4-[(2-chlorophenyl)methylideneamino]benzoic acid

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

InChI

InChI=1S/C14H10ClNO2/c15-13-4-2-1-3-11(13)9-16-12-7-5-10(6-8-12)14(17)18/h1-9H,(H,17,18)

InChI Key

UGZCJCDICUQORS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C(=O)O)Cl

4-(((2-Chlorophenyl)methylene)amino)benzoic acid is an organic compound characterized by a benzoic acid structure with a methylene bridge connecting a 2-chlorophenyl group to an amino group. Its molecular formula is C14H10ClNO2C_{14}H_{10}ClNO_2, with a molecular weight of approximately 259.69 g/mol. The compound exhibits a density of 1.23 g/cm³ and has a boiling point of 454.5ºC at 760 mmHg . This compound is also known by several synonyms, including 4-[(2-chlorophenyl)methylideneamino]benzoic acid and N-(2-Chlorobenzyliden)-4-aminobenzoesaeure .

  • Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
  • Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the presence of the amino and chlorophenyl groups .

Research indicates that 4-(((2-Chlorophenyl)methylene)amino)benzoic acid may exhibit significant biological activity, particularly in the fields of antimicrobial and anticancer research. The compound's structure suggests potential interactions with biological targets, including enzymes and receptors involved in various metabolic pathways. Studies are ongoing to elucidate its mechanisms of action and therapeutic potential .

The synthesis of 4-(((2-Chlorophenyl)methylene)amino)benzoic acid typically involves the condensation reaction between 2-chlorobenzaldehyde and 4-aminobenzoic acid. The reaction is usually performed under reflux conditions in an organic solvent such as ethanol or methanol, often in the presence of a catalyst to enhance yield. After the reaction, the product is purified through filtration and recrystallization techniques .

Industrial Production

In industrial settings, similar synthetic routes are employed but may utilize continuous flow reactors for improved efficiency. Automated systems can also enhance production yields, while purification methods such as chromatography are utilized to ensure product purity.

4-(((2-Chlorophenyl)methylene)amino)benzoic acid has several applications across different fields:

  • Organic Synthesis: It serves as a valuable building block for synthesizing more complex organic molecules.
  • Pharmaceutical Research: The compound is being studied for its potential as a therapeutic agent, especially in drug development targeting cancer and microbial infections.
  • Industrial Uses: It finds application in producing dyes, pigments, and other chemical materials .

The interaction studies of 4-(((2-Chlorophenyl)methylene)amino)benzoic acid focus on its binding affinity to various biological targets. Preliminary findings suggest that the compound may bind to specific enzymes or receptors, potentially modulating their activity and influencing biological pathways relevant to disease processes. Further research is necessary to detail these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with 4-(((2-Chlorophenyl)methylene)amino)benzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acidC14H10ClNO2Contains a chlorophenyl group; potential anti-inflammatory activity
4-((3-Bromophenyl)methylene)amino)benzoic acidC14H10BrNO2Bromine substitution instead of chlorine
4-(Chloro-3-methylphenyl)methyleneamino)benzoic acidC15H13ClN O2Different substitution pattern; potential unique biological activity
4-(Chloro-4-methylphenyl)methyleneamino)benzoic acidC15H13ClN O2Similar structure with distinct substitution positions

Uniqueness

The uniqueness of 4-(((2-Chlorophenyl)methylene)amino)benzoic acid lies in its specific combination of functional groups and their arrangement, which may contribute to distinct biological activities not found in its analogs. This specificity could lead to unique therapeutic effects, warranting further investigation into its pharmacological properties .

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

259.0400063 g/mol

Monoisotopic Mass

259.0400063 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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